4-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine
Description
4-(4-(Bromomethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring covalently linked to a pyrazole ring at the 3-position. The pyrazole moiety is substituted with a bromomethyl (-CH2Br) group at its 4-position. This brominated derivative is of significant interest in medicinal chemistry and materials science due to the reactivity of the bromomethyl group, which facilitates nucleophilic substitution reactions, enabling further functionalization .
The compound’s structure has been characterized via X-ray crystallography in related analogs (e.g., 4-(1H-pyrazol-3-yl)pyridine), revealing planar pyridine and pyrazole rings with dihedral angles <5°, stabilized by intramolecular hydrogen bonding . The bromomethyl group enhances electrophilicity, making it a versatile intermediate for synthesizing kinase inhibitors, coordination polymers, or fluorescent probes .
Properties
IUPAC Name |
4-[4-(bromomethyl)-1H-pyrazol-5-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-5-8-6-12-13-9(8)7-1-3-11-4-2-7/h1-4,6H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSHBCWYKCOFNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(C=NN2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-(Bromomethyl)-1H-pyrazol-3-yl)pyridine is a compound that combines the structural features of both pyrazole and pyridine, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₁BrN₃, indicating the presence of bromine, nitrogen, carbon, and hydrogen. The compound features a bromomethyl group at the 4-position of the pyrazole ring and a pyridine moiety, which may enhance its reactivity and biological interactions.
Anti-inflammatory Properties
Research has shown that compounds similar to this compound exhibit anti-inflammatory effects. For instance, derivatives in the pyrazole-pyridine class have been identified as allosteric modulators for receptors such as muscarinic acetylcholine receptors, suggesting potential anti-inflammatory mechanisms through receptor modulation .
Table 1: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-bromomethyl)-1H-pyrazole | Pyrazole ring with bromomethyl group | Potential anti-inflammatory properties |
| 4-(trifluoromethyl)-1H-pyrazole | Pyrazole ring with trifluoromethyl group | Antibacterial activity |
| 5-(fluoromethyl)-pyridine | Pyridine ring with fluoromethyl group | Neuroactive properties |
Antimicrobial Activity
Pyrazole derivatives have also been noted for their antimicrobial properties. Studies indicate that modifications in their structure can significantly influence their binding affinity to target receptors, enhancing their effectiveness against various pathogens .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through structure-activity relationship studies. These studies reveal that subtle changes in the chemical structure can lead to significant variations in biological activity. For example, research on pyrazol-4-yl-pyridine derivatives has demonstrated that these compounds can serve as positive allosteric modulators (PAMs) for muscarinic receptors, enhancing acetylcholine binding affinity by 25–50 times .
Case Study: Muscarinic Acetylcholine Receptor Modulation
A study conducted on a series of pyrazol-4-yl-pyridine derivatives showed promising results in modulating muscarinic acetylcholine receptors. The compound identified as 12 displayed a strong ability to increase the binding efficacy of acetylcholine while simultaneously stabilizing receptor conformations favorable for agonist binding. This suggests potential applications in treating neurological disorders where cholinergic signaling is disrupted .
Case Study: Anti-inflammatory Screening
In another investigation focused on anti-inflammatory activity, several pyrazolo derivatives were synthesized and screened for their ability to inhibit pro-inflammatory pathways. Compounds with similar structures to this compound exhibited IC50 values below 50 μM, indicating significant potency against inflammatory mediators such as NF-kB/AP-1 .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
4-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine is primarily utilized as a key intermediate in the synthesis of various pharmaceuticals. Its unique structural properties make it particularly valuable in developing drugs targeting neurological disorders. Research indicates that derivatives of this compound exhibit potential as positive allosteric modulators of the M4 muscarinic acetylcholine receptor, which is relevant for treating conditions like Alzheimer's disease and schizophrenia .
Case Study: M4 Muscarinic Receptor Modulation
A study focused on the structure-activity relationship of pyrazol-4-yl-pyridine derivatives led to the identification of a radiofluorinated probe for imaging the M4 receptor in the brain. This compound demonstrated significant binding affinity and cooperativity with acetylcholine, suggesting its utility in non-invasive brain imaging techniques .
Agricultural Chemistry
Enhancement of Agrochemicals
In agricultural chemistry, this compound is employed to enhance the efficacy of crop protection products. Its incorporation into agrochemical formulations has been shown to improve their effectiveness against pests and diseases, thus contributing to more sustainable agricultural practices .
Material Science
Development of Advanced Materials
The compound is explored in the creation of advanced materials such as polymers and coatings. These materials benefit from specific chemical interactions facilitated by the pyrazole and pyridine moieties, which enhance durability and performance under various conditions .
Biochemical Research
Study of Enzyme Interactions
In biochemical research, this compound plays a role in studying enzyme interactions and biological pathways. Its derivatives are used to investigate disease mechanisms, providing insights that could lead to novel therapeutic targets .
Analytical Chemistry
Development of Analytical Techniques
This compound is also utilized in analytical chemistry for developing techniques such as chromatography. Its chemical properties allow for precise detection and quantification of various substances within complex mixtures, enhancing analytical capabilities across different scientific disciplines .
Summary Table of Applications
| Field | Application |
|---|---|
| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders; M4 receptor modulation studies |
| Agricultural Chemistry | Enhances efficacy of agrochemicals for crop protection |
| Material Science | Development of advanced materials (polymers and coatings) |
| Biochemical Research | Studies enzyme interactions and disease mechanisms |
| Analytical Chemistry | Development of chromatography techniques for substance detection and quantification |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural and functional attributes of 4-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine with similar compounds:
Physicochemical Properties
- Crystallography : The parent compound 4-(1H-pyrazol-3-yl)pyridine crystallizes in a triclinic system (space group P1) with a = 6.84 Å, b = 9.53 Å, c = 10.13 Å, forming O–H⋯N and N–H⋯O hydrogen bonds . Bromine substitution increases molecular weight and may alter packing efficiency.
- Solubility : Bromine atoms generally reduce aqueous solubility but improve lipophilicity, enhancing blood-brain barrier penetration in drug candidates .
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The preparation of 4-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine generally follows a multi-step organic synthesis route:
- Step 1: Synthesis of the pyrazole core, often starting from hydrazine derivatives and β-dicarbonyl compounds or equivalents.
- Step 2: Introduction of the bromomethyl group at the 4-position of the pyrazole ring via bromination or alkylation reactions.
- Step 3: Coupling of the bromomethyl pyrazole with a pyridine derivative, typically at the 3-position of the pyrazole ring, to form the final compound.
This approach can vary depending on the specific substituents on the pyrazole or pyridine rings and the desired purity and yield.
Specific Preparation Routes and Conditions
Alkylation of Pyrazole Derivative with Bromomethyl Pyridine
A common synthetic route involves the alkylation of a pyrazole derivative with a bromomethyl pyridine under basic conditions:
- Reagents: Potassium carbonate (K2CO3) as the base.
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Conditions: Reaction temperatures typically range from room temperature to 0 °C, with stirring times from 12 to 24 hours.
- Workup: After reaction completion, filtration, concentration, and purification by flash column chromatography using petroleum ether and ethyl acetate mixtures.
This method provides good yields of the target compound with high purity.
Bromomethylation of Pyrazole Ring
The bromomethyl group can be introduced onto the pyrazole ring via bromination of a methyl-substituted pyrazole intermediate:
- Reagents: Brominating agents such as N-bromosuccinimide (NBS) or elemental bromine.
- Solvent: Acetonitrile or dichloromethane.
- Temperature: Typically carried out at 0 °C to room temperature to control reaction rate and selectivity.
- Purification: Column chromatography or recrystallization.
This step is crucial for installing the reactive bromomethyl group necessary for subsequent coupling.
Coupling via Nucleophilic Substitution
The bromomethyl pyrazole intermediate undergoes nucleophilic substitution with a pyridine derivative:
- Catalysts: Copper(I) iodide (CuI) may be used to facilitate coupling.
- Additional Reagents: Potassium fluoride (KF) and trifluoromethyltrimethylsilane have been reported in related pyrazole coupling reactions.
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Reaction Time: Typically 12 hours at room temperature.
- Purification: Flash column chromatography with petroleum ether and ethyl acetate mixtures.
Industrial and Scale-Up Considerations
- Continuous Flow Synthesis: To improve scalability, continuous flow reactors are employed, enabling better control over reaction times, temperatures, and mixing, leading to higher yields and reproducibility.
- Optimization: Reaction parameters such as solvent choice, base equivalents, and temperature are optimized to maximize yield and minimize by-products.
- Purification: Industrial processes often incorporate crystallization and solvent extraction steps to achieve pharmaceutical-grade purity.
Data Table: Summary of Preparation Conditions
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield/Notes |
|---|---|---|---|---|---|
| Pyrazole core synthesis | Hydrazine + β-dicarbonyl compounds | Various organic solvents | Room temp to reflux | Varies | White solid, isolated yields reported |
| Bromomethylation | NBS or Br2 | Acetonitrile, DCM | 0 °C to RT | 1-4 hours | Controlled bromination, high selectivity |
| Alkylation with pyridine | Pyrazole derivative + bromomethyl pyridine + K2CO3 | DMF or DMSO | 0 °C to RT | 12-24 hours | Purified by flash chromatography, good yield |
| Coupling catalyzed by CuI | CuI, KF, trifluoromethyltrimethylsilane (optional) | DMF or DMSO | RT | 12 hours | Facilitates substitution, improved yield |
| Purification | Flash column chromatography (petroleum ether:ethyl acetate) | - | - | - | Essential for product isolation and purity |
Detailed Research Findings
- The use of potassium carbonate as a base in polar aprotic solvents is a standard approach for alkylation reactions involving pyrazole and pyridine derivatives, providing mild conditions and good yields.
- Bromomethylation using N-bromosuccinimide in acetonitrile offers selective bromination at the methyl position on the pyrazole ring, with minimal side reactions.
- Copper(I) iodide catalysis in the presence of fluoride ions and trifluoromethyltrimethylsilane has been demonstrated to enhance coupling efficiency in pyrazole-based syntheses, enabling milder reaction conditions and higher product purity.
- Industrial methods often adopt continuous flow reactors for these transformations, allowing precise control over reaction parameters and facilitating scale-up without compromising product quality.
- Purification by flash column chromatography using petroleum ether and ethyl acetate mixtures is effective for isolating the target compound from reaction mixtures, yielding white solids with high purity suitable for further applications.
Q & A
Q. What are the optimal synthetic routes for preparing 4-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine with high purity?
The compound can be synthesized via ligand modification or metal-mediated reactions. For example, hydrothermal methods involving zinc chloride (ZnCl₂) and stoichiometric ligand ratios (e.g., 1:2 metal-to-ligand) under ambient conditions yield stable coordination precursors . Purification via recrystallization or column chromatography is recommended, with monitoring by NMR and mass spectrometry to confirm bromomethyl group integrity. Adjusting reaction time (e.g., weeks for crystallization) and pH (neutral to slightly basic) improves yield .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To verify the bromomethyl (-CH₂Br) resonance at ~4.3 ppm and pyrazole/pyridine aromatic signals.
- ESI-MS : For molecular ion detection and fragmentation pattern analysis.
- X-ray crystallography : To resolve structural ambiguities, especially regioisomerism in the pyrazole ring .
- HPLC : For purity assessment using reverse-phase columns (C18) with acetonitrile/water gradients.
Q. How can the bromomethyl group be functionalized for downstream applications?
The bromomethyl moiety undergoes nucleophilic substitution (SN2) with amines, thiols, or alkoxides. For example:
- Amine alkylation : React with primary/secondary amines (e.g., piperidine) in DMF at 60°C to form quaternary ammonium derivatives .
- Cross-coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with boronic acids to introduce aryl/heteroaryl groups .
- Thioether formation : Treat with thiols (e.g., benzyl mercaptan) in basic conditions (K₂CO₃, DMSO) .
Advanced Research Questions
Q. What crystallographic strategies are effective for resolving structural complexities in metal complexes of this ligand?
Employ single-crystal X-ray diffraction with SHELXL for refinement. Key steps:
Q. How does this ligand influence the geometry and stability of zinc coordination polymers?
The pyridine-pyrazole motif acts as a bidentate N-donor , forming distorted tetrahedral (ZnCl₂) or octahedral (Zn(OAc)₂) geometries. Bridging acetate/pyrazole ligands create 1D chains or 3D frameworks, stabilized by π–π stacking (3.9–4.1 Å inter-ring distances) . Stability under hydrothermal conditions (>100°C) makes it suitable for MOF synthesis.
Q. What mechanistic insights explain contradictions in catalytic activity of derivatives?
Conflicting bioactivity data (e.g., enzyme inhibition vs. inactivity) may arise from:
- Steric effects : Bulky substituents (e.g., 4-fluorobenzyl) hinder target binding despite electronic activation .
- pH-dependent tautomerism : Pyrazole N–H acidity (pKa ~7–9) alters hydrogen-bonding capacity in enzymatic assays . Validate hypotheses via DFT calculations (e.g., Mulliken charges for bromomethyl electrophilicity) and isothermal titration calorimetry (ITC) .
Q. How can hydrogen-bonding networks be engineered in cocrystals of this compound?
Co-crystallize with terephthalic acid or 4,4′-bipyridine to form O–H⋯N/N–H⋯O interactions. For example:
- 3D frameworks : Use terephthalic acid (1:2 ratio) to link pyridine N-atoms via water-mediated hydrogen bonds (O⋯N distance: 2.8–3.1 Å) .
- Thermal stability : Anneal crystals at 120°C to remove solvent molecules without disrupting the network .
Methodological Considerations
- Contradiction Handling : If synthetic yields vary, screen solvents (H₂O vs. THF) and counterions (Cl⁻ vs. OAc⁻) to optimize metal-ligand coordination .
- Data Reproducibility : Pre-dry ligands at 80°C to avoid hydrate interference in crystallography .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
